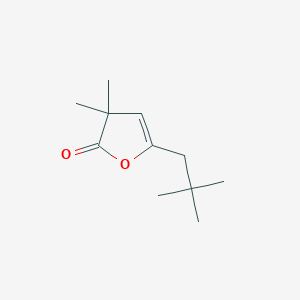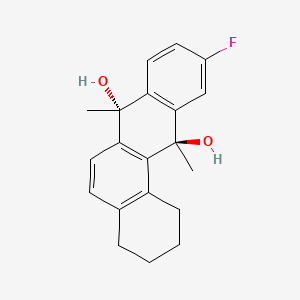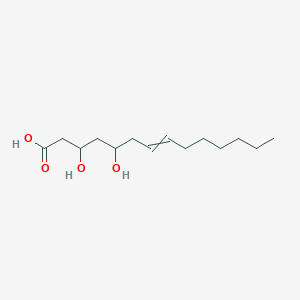
3,5-Dihydroxytetradec-7-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dihydroxytetradec-7-enoic acid: is an organic compound with the molecular formula C14H26O4 It is characterized by the presence of two hydroxyl groups at the 3rd and 5th positions and a double bond at the 7th position in a tetradecenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxytetradec-7-enoic acid can be achieved through several methods. One common approach involves the hydroxylation of tetradecenoic acid derivatives. This can be done using reagents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dihydroxytetradec-7-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,5-diketotetradec-7-enoic acid or 3,5-dicarboxytetradec-7-enoic acid.
Reduction: Formation of 3,5-dihydroxytetradecanoic acid.
Substitution: Formation of esters or ethers depending on the substituents used.
Applications De Recherche Scientifique
Chemistry: 3,5-Dihydroxytetradec-7-enoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 3,5-Dihydroxytetradec-7-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the double bond in its structure allow it to participate in various biochemical reactions. It can act as a ligand for enzymes, modulate signaling pathways, and influence gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3,5-Dihydroxyhexadec-7-enoic acid
- 3,5-Dihydroxyoctadec-7-enoic acid
- 3,5-Dihydroxydec-7-enoic acid
Comparison: Compared to similar compounds, 3,5-Dihydroxytetradec-7-enoic acid is unique due to its specific chain length and the position of the hydroxyl groups and double bond. These structural features influence its reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
105959-63-5 |
|---|---|
Formule moléculaire |
C14H26O4 |
Poids moléculaire |
258.35 g/mol |
Nom IUPAC |
3,5-dihydroxytetradec-7-enoic acid |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-12(15)10-13(16)11-14(17)18/h7-8,12-13,15-16H,2-6,9-11H2,1H3,(H,17,18) |
Clé InChI |
YVNDMSRNNBRKCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CCC(CC(CC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


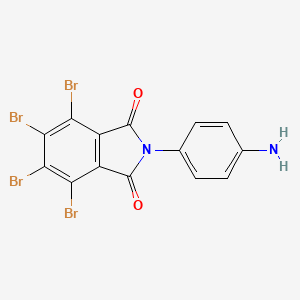
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
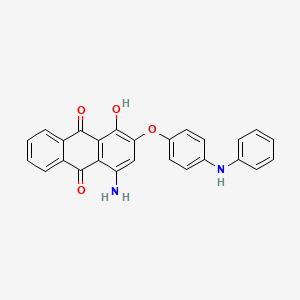

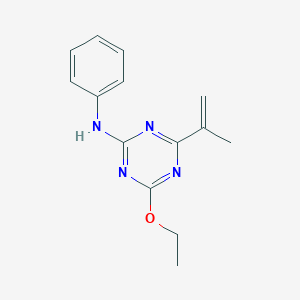
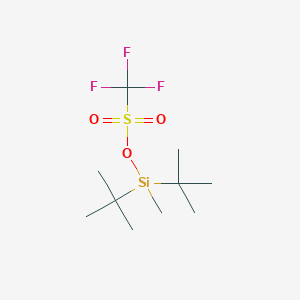
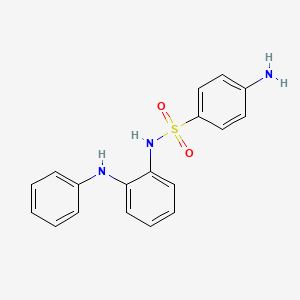
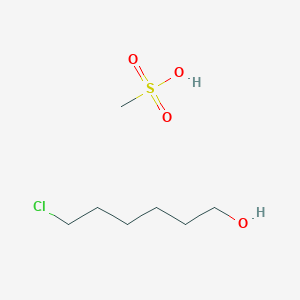
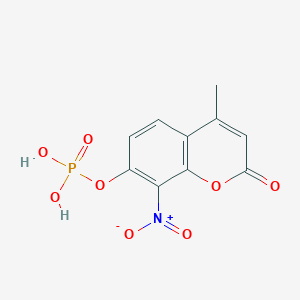
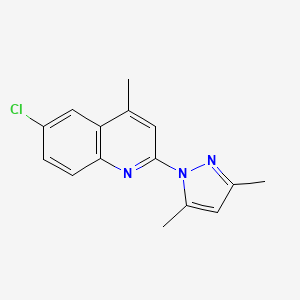
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
